molecular formula C6H6N4 B2878854 Imidazo[1,2-A]pyrazin-2-amine CAS No. 1289267-53-3

Imidazo[1,2-A]pyrazin-2-amine

Cat. No.: B2878854
CAS No.: 1289267-53-3
M. Wt: 134.142
InChI Key: SHTYVPZQTIYWOJ-UHFFFAOYSA-N
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Description

Imidazo[1,2-A]pyrazin-2-amine acts as a versatile scaffold in organic synthesis and drug development . It has been receiving significant attention in the synthetic chemistry community due to its reactivity and multifarious biological activity .


Synthesis Analysis

An efficient iodine-catalyzed method for synthesizing this compound has been reported . The product is generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine, which undergoes [4 + 1] cycloaddition with tert-butyl isocyanide, affording the corresponding imidazopyrazine and imidazopyridine derivatives in good yields .


Molecular Structure Analysis

This compound is a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The structure is mainly based on the pattern and position of the substitution .


Chemical Reactions Analysis

This compound has been synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .

Scientific Research Applications

Cancer Therapy Applications

Imidazo[1,2-a]pyrazin-2-amine derivatives have been explored for their potential in cancer therapy. For example, novel imidazo[1,2-a]pyrazin-8-amines were discovered as inhibitors of breast tumor kinase (Brk)/protein tyrosine kinase 6 (PTK6), with low-nanomolar Brk inhibition activity and high selectivity towards other kinases, indicating their potential as oncology targets (H. Zeng et al., 2011). Additionally, structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells demonstrated significant selectivity in cell-based Aurora kinase pharmacodynamic biomarker assays, suggesting their utility in targeted cancer therapy (N. Bouloc et al., 2010).

Anti-Inflammatory and Antioxidant Properties

This compound derivatives have shown promising anti-inflammatory and antioxidant properties. A study on the synthesis and biological evaluation of new 2-(6-alkyl-pyrazin-2-yl)-1H-benz[d]imidazoles as potent anti-inflammatory and antioxidant agents revealed potent activity, highlighting the therapeutic potential of these compounds in treating inflammatory diseases (B. Shankar et al., 2017).

Antimicrobial Activity

Research has also focused on the antimicrobial properties of this compound derivatives. For instance, the green synthesis and antimicrobial activity of some novel N-Arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives were evaluated, with some compounds exhibiting promising antimicrobial activity, which could lead to new treatments for bacterial infections (B. Jyothi & N. Madhavi, 2019).

Enzyme Inhibitors and Receptor Ligands

This compound compounds have been studied for their role as enzyme inhibitors and receptor ligands, contributing to the understanding of their pharmacological properties. A review on the recent progress in the pharmacology of imidazo[1,2-a]pyridines, a closely related scaffold, discussed the comprehension of the pharmacological properties of these compounds, including enzyme inhibition and receptor ligand activity, which can be extrapolated to imidazo[1,2-a]pyrazin-2-amines (C. Enguehard-Gueiffier & A. Gueiffier, 2007).

Future Directions

Imidazo[1,2-A]pyrazin-2-amine has been receiving significant attention in the synthetic chemistry community due to its reactivity and multifarious biological activity . This review is mainly based on the pattern and position of the substitution, and should help the scientific community to bring about future developments .

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-A]pyrazin-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, contributing to the construction of this compound derivatives . The nature of these interactions involves radical reactions for the direct functionalization of this compound .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to have a significant impact on the PI3K-Akt-mTOR signaling pathway, which is frequently activated in human malignancies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, in the acute TB mouse model, there was a 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of a related compound, respectively, after 4 weeks of treatment .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels

Properties

IUPAC Name

imidazo[1,2-a]pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-4-10-2-1-8-3-6(10)9-5/h1-4H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTYVPZQTIYWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289267-53-3
Record name imidazo[1,2-a]pyrazin-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2,2,2-Trifluoro-N-(imidazo[1,2-a]pyrazin-2-yl)acetamide (prepared as described in WO2004/058266A1, 520 mg) was dissolved in 7N NH3 in methanol (4.0 mL), and heated at 68° C. in a sealed tube for 6 hours. The reaction mixture was then cooled and concentrated to provide the title compound.
Quantity
520 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

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